Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]-
Overview
Description
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with additional functional groups, including a phenyl group, a pyrimidinylthio group, and an oxoethyl group. It is a derivative of benzoic acid and is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- typically involves multi-step organic reactions. One common method involves the reaction of benzoyl chloride with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, used as a starting material for more complex derivatives.
N-phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, known for its analgesic properties.
N-(4-pyrimidinyl)benzamide: A compound with a pyrimidinyl group, studied for its potential as an anticancer agent.
Uniqueness
Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]- is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-oxo-2-phenyl-1-pyrimidin-4-ylsulfanylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17(14-7-3-1-4-8-14)19(25-16-11-12-20-13-21-16)22-18(24)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWHVGEJXPWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389605 | |
Record name | F0173-0133 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162331-15-9 | |
Record name | F0173-0133 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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